molecular formula C26H38N6O5S B2480565 N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 794561-84-5

N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2480565
CAS No.: 794561-84-5
M. Wt: 546.69
InChI Key: DJPQXKROKHQIKH-UHFFFAOYSA-N
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Description

This compound is a synthetically derived acetamide featuring a pyrimidine dione core and a sulfonylpiperazine-linked styryl group. Its structure comprises:

  • Acetamide linker: Bridges the pyrimidine and piperazine groups, contributing to conformational flexibility.
  • Sulfonylpiperazine-styryl moiety: A 4-[(E)-2-phenylethenyl]sulfonylpiperazine group, where the sulfonyl group enhances solubility, and the styryl (E-configured) substituent may influence π-π stacking or photostability.

Properties

IUPAC Name

N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N6O5S/c1-19(2)16-31(23-24(27)32(17-20(3)4)26(35)28-25(23)34)22(33)18-29-11-13-30(14-12-29)38(36,37)15-10-21-8-6-5-7-9-21/h5-10,15,19-20H,11-14,16-18,27H2,1-4H3,(H,28,34,35)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPQXKROKHQIKH-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Molecular FormulaC19H27N5O4S
Molecular Weight397.51 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent modifications to introduce the sulfonylpiperazine group. Detailed methods can be found in various studies focusing on similar dioxopyrimidine derivatives.

Anticancer Activity

Research indicates that compounds with a pyrimidine backbone exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against several cancer cell lines:

  • MDA-MB-231 (breast cancer) : Exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
  • A549 (lung cancer) : Similar compounds demonstrated the ability to inhibit cell growth and induce apoptosis through various signaling pathways.

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory properties. Studies have shown that it can modulate immune responses by influencing lymphocyte proliferation and cytokine production. For example, it inhibited the proliferation of human peripheral blood lymphocytes and reduced tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting potential use in treating autoimmune disorders.

Antiviral Activity

In addition to its anticancer and immunomodulatory effects, this compound has demonstrated antiviral activity. It has been reported to inhibit the replication of human herpes virus type 1 (HHV-1) in cultured cells, indicating its potential as an antiviral agent.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A series of dioxopyrimidine derivatives were tested against various cancer cell lines. The results indicated that modifications to the pyrimidine ring significantly enhanced anticancer activity, with some compounds achieving IC50 values below 30 µM against MDA-MB-231 cells .
  • Immunological Profile :
    • In vitro studies revealed that certain derivatives could suppress lipopolysaccharide-induced proliferation of mouse splenocytes. This suggests a mechanism by which these compounds can modulate immune responses effectively .
  • Antiviral Efficacy :
    • Research highlighted that specific structural features of dioxopyrimidines correlate with their antiviral potency. The ability to inhibit viral replication was linked to the compound's interaction with viral proteins or host cell pathways .

Scientific Research Applications

Structural Features

The compound features a pyrimidine ring, an acetamide group, and a sulfonamide moiety, which are known for their biological activity. The presence of the sulfonamide group is particularly noteworthy as it often enhances the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine and sulfonamide structures have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Studies

  • In Vitro Studies: In vitro evaluations have demonstrated that compounds similar to N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide exhibit antitumor activity against human cancer cell lines. For example, studies using the National Cancer Institute (NCI) protocols have reported significant growth inhibition in various tumor types.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in cancer progression and inflammation. The sulfonamide group is known for its ability to interact with target enzymes, making this compound a candidate for further investigation.

Summary of Findings

ApplicationDescriptionEvidence/Case Studies
Anticancer ActivityPotential to inhibit cancer cell proliferationIn vitro studies showing cytotoxic effects
Enzyme InhibitionPossible inhibitor of 5-lipoxygenaseMolecular docking studies indicating binding

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with related compounds from the evidence:

Table 1: Structural and Functional Group Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Properties
Target Compound Pyrimidine dione 2-Methylpropyl, sulfonylpiperazine-styryl Amide, sulfonyl, amino, dione High polarity (sulfonyl), possible UV activity (styryl)
Zygocaperoside () Triterpenoid saponin Oligosaccharide chain Hydroxyl, glycosidic bonds Hydrophilic, likely poor membrane permeability
Isorhamnetin-3-O-glycoside () Flavonoid Glycoside at C-3 Hydroxyl, ketone Antioxidant activity, moderate solubility
Compound m/n/o () Hexanamide Phenoxyacetamide, tetrahydropyrimidinyl Amide, hydroxyl Lipophilic (phenoxy), possible CNS penetration
Compound 6y () Indole-acetamide Chlorobenzoyl, pyridinyl Amide, aromatic halide High lipophilicity (chlorobenzoyl), potential CYP inhibition

Key Observations:

Heterocyclic Cores: The target’s pyrimidine dione contrasts with triterpenoid (Zygocaperoside) or flavonoid (Isorhamnetin) cores in . Pyrimidine diones are more synthetically tunable for drug design compared to natural product scaffolds . Compared to the tetrahydropyrimidinyl group in ’s compounds, the dione moiety offers greater hydrogen-bonding capacity, which could enhance target affinity but reduce metabolic stability .

Substituent Effects: The sulfonylpiperazine group in the target compound likely improves aqueous solubility over ’s phenoxyacetamide or ’s chlorobenzoyl groups, which are more lipophilic . The styryl group’s conjugation system may confer UV detectability (similar to flavonoid chromophores in ) but introduces photodegradation risks absent in saturated analogs .

Synthetic Complexity :

  • The target compound’s multiple amide bonds and stereochemical complexity (e.g., E-configuration in styryl) suggest challenging synthesis, akin to the stereoisomers in .

Table 2: Hypothetical Physicochemical Properties (Inferred)

Property Target Compound Compound m/n/o () Compound 6y ()
Molecular Weight (g/mol) ~600 ~650 ~550
LogP ~2.5 ~4.0 ~3.8
Solubility (mg/mL) ~0.1 (aqueous) <0.01 ~0.05
Bioavailability Moderate Low Low

Notes:

  • LogP estimates derive from sulfonyl (polar) vs. chlorobenzoyl/aryl (nonpolar) groups.
  • Bioavailability assumes moderate solubility but high molecular weight (>500) limiting absorption .

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound, structural analogs suggest:

  • Advantages: Enhanced solubility via sulfonylpiperazine vs. ’s phenoxyacetamide compounds.
  • Challenges: Potential synthetic hurdles (multiple amide bonds) and photodegradation risks (styryl group).
  • Further Studies : NMR/UV characterization (as in ) and crystallographic analysis (referencing ’s database frameworks) are recommended .

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